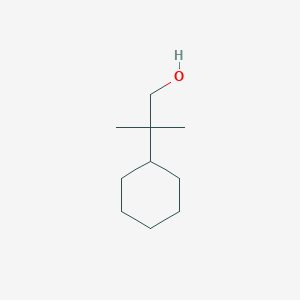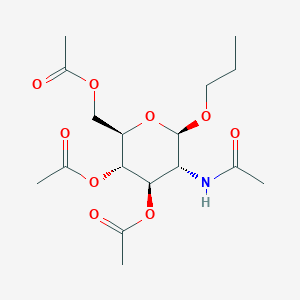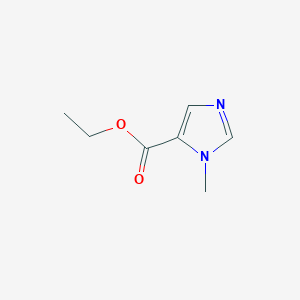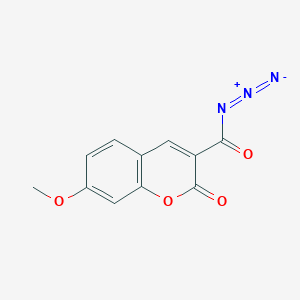
7-Methoxycoumarin-3-carbonyl azide
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 7-Methoxycoumarin-3-carbonyl azide contains a total of 26 bonds, including 19 non-H bonds, 11 multiple bonds, 3 rotatable bonds, 5 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, and 1 ester .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its physical form, solubility, melting point, boiling point, pKa, absorption maxima, emission maxima, molar extinction coefficient, and quantum yield .Aplicaciones Científicas De Investigación
Cancer Research :
- 7-Aryl-triazolyl-substituted sulfocoumarins, derived from 7-propargyloxy-sulfocoumarin and aryl azides, have been found to be potent and selective inhibitors of tumor-associated carbonic anhydrases IX and XII, which are relevant in cancer therapy (Nocentini et al., 2016).
- 5-Geranyloxy-7-Methoxycoumarin, a related compound, has shown significant inhibition of human colon cancer (SW-480) cell proliferation and induced apoptosis, suggesting its potential as a cancer preventive agent (Patil et al., 2013).
- Other coumarin derivatives have demonstrated anti-cancer properties through in vitro cytotoxic activity against various cancer cell lines (Bakare, 2021).
Alzheimer's Disease Treatment :
- Triazole-containing 3-phenylcoumarin-lipoic acid conjugates have been designed as multi-functional agents for the treatment of Alzheimer's disease, showing promise in neuroprotection and enzyme inhibition (Jalili‐baleh et al., 2018).
Biochemical Applications :
- A 7‐Methoxycoumarin‐3‐carboxylic Acid Ester derivative has been evaluated as a fluorescent, cell-cleavable, phosphonate protecting group, demonstrating potential in drug delivery and biological probing (Wiemer et al., 2016).
- Spectroscopic studies of 3-aryl-7-methoxy-coumarin derivatives have indicated their potential as fluorescent labels in various solvents, useful in protic media (Khemakhem et al., 2013).
Antibacterial Research :
- Preliminary studies on 7-Methoxycoumarin have shown its effectiveness as an antibacterial agent against Ralstonia solanacearum, a plant pathogen, demonstrating potential for agricultural applications (Han et al., 2021).
Mecanismo De Acción
Target of Action
7-Methoxycoumarin-3-carbonyl azide is primarily used as a fluorescent reagent in proteomics research
Mode of Action
The mode of action of this compound involves its interaction with its targets (proteins or other biomolecules) in a way that allows it to fluoresce under certain conditions . This fluorescence can then be detected and analyzed, providing valuable information about the target molecules.
Result of Action
The primary result of the action of this compound is the generation of a fluorescent signal that can be detected and analyzed. This allows researchers to track the presence, location, and behavior of the target molecules in a biological system .
Análisis Bioquímico
Biochemical Properties
7-Methoxycoumarin-3-carbonyl azide plays a significant role in biochemical reactions due to its ability to act as a hydroxyl-reactive fluorophore. It is particularly sensitive for labeling alcohols (hydroxyl groups), which makes it useful in studying protein interactions and enzyme activities . This compound interacts with enzymes and proteins by forming covalent bonds with hydroxyl groups, thereby enabling the visualization and analysis of these biomolecules in various biochemical assays .
Cellular Effects
The effects of this compound on cells are primarily observed through its role as a fluorescent probe. It influences cell function by labeling specific proteins and enzymes, which can then be tracked and studied under a microscope . This compound has been shown to affect cell signaling pathways and gene expression by interacting with key proteins involved in these processes . Additionally, its impact on cellular metabolism can be studied by observing changes in fluorescence intensity, which correlates with the activity of labeled biomolecules .
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent binding interactions with hydroxyl groups on proteins and enzymes . This binding can lead to enzyme inhibition or activation, depending on the specific biomolecule involved . The changes in gene expression observed with this compound are likely due to its interaction with transcription factors and other regulatory proteins, which can alter the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . This compound is generally stable under standard laboratory conditions, but prolonged exposure to light and air can lead to its degradation . Long-term studies have shown that the fluorescence intensity of labeled proteins can decrease over time, indicating potential degradation of the compound or the labeled biomolecules .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, it effectively labels target proteins without causing significant toxicity . At high doses, it can lead to adverse effects such as cellular toxicity and disruption of normal cellular functions . Threshold effects have been observed, where a certain concentration of the compound is required to achieve effective labeling without causing harm to the cells .
Metabolic Pathways
This compound is involved in metabolic pathways related to protein and enzyme interactions . It interacts with enzymes that catalyze the addition of hydroxyl groups to proteins, thereby facilitating its role as a fluorescent probe . The compound’s effects on metabolic flux and metabolite levels can be studied by analyzing changes in fluorescence intensity in response to different metabolic conditions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions help localize the compound to specific cellular compartments, where it can effectively label target proteins . The distribution of the compound can be visualized using fluorescence microscopy, providing insights into its localization and accumulation within cells .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This compound has been shown to localize to the cytoplasm, nucleus, and other organelles, depending on the specific proteins it interacts with . Its activity and function can be affected by its localization, as different cellular compartments provide distinct environments for biochemical reactions .
Propiedades
IUPAC Name |
7-methoxy-2-oxochromene-3-carbonyl azide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O4/c1-17-7-3-2-6-4-8(10(15)13-14-12)11(16)18-9(6)5-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIPIRQVNIGOHCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80623559 | |
| Record name | 7-Methoxy-2-oxo-2H-1-benzopyran-3-carbonyl azide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80623559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
97632-67-2 | |
| Record name | 7-Methoxy-2-oxo-2H-1-benzopyran-3-carbonyl azide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80623559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary application of 7-Methoxycoumarin-3-carbonyl azide in the presented research?
A: this compound is employed as a derivatizing agent to enhance the detectability of 7α-hydroxycholesterol (7-HC) in dog plasma using high-performance liquid chromatography (HPLC) with fluorescence detection [, ].
Q2: How does this compound interact with 7α-hydroxycholesterol?
A: The research indicates that this compound reacts with both the C-3 and C-7 hydroxyl groups of 7α-hydroxycholesterol, forming a fluorescent derivative containing double coumarin groups [, ]. This derivatization significantly enhances the fluorescence signal, enabling more sensitive detection of 7-HC.
Q3: What are the advantages of using this compound compared to other derivatizing agents for 7α-hydroxycholesterol analysis?
A: The research demonstrates that the 7-HC derivative formed with this compound exhibits a four-fold lower detection limit (4 pg, S/N= 5) compared to the derivative produced using 1-anthroylcyanide []. This highlights the superior sensitivity achieved with this compound for 7-HC detection.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




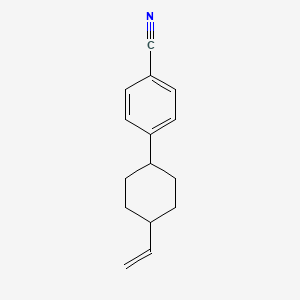

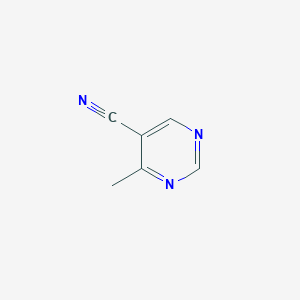
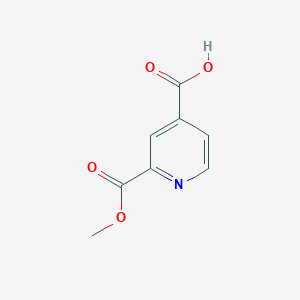
![6-Methyl-1H-pyrrolo[3,2-B]pyridine-3-carboxylic acid](/img/structure/B1358318.png)
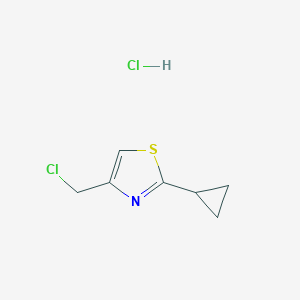
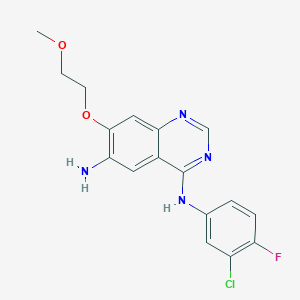
![1-Ethenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B1358326.png)
